Acetyl-CoA Carboxylase-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

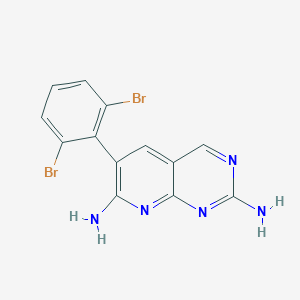

6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N5/c14-8-2-1-3-9(15)10(8)7-4-6-5-18-13(17)20-12(6)19-11(7)16/h1-5H,(H4,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPWJYTPOHUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=C(N=C3C(=C2)C=NC(=N3)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416143 | |

| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179343-23-8 | |

| Record name | 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-CoA Carboxylase-IN-1 (CAS: 179343-23-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Carboxylase-IN-1 (CAS: 179343-23-8), a potent inhibitor of Acetyl-CoA Carboxylase (ACC), has emerged as a significant tool in the study of metabolic diseases and as a potential antibacterial agent. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed experimental protocols. The information presented herein is intended to support researchers in utilizing this compound for their studies in drug discovery and metabolic research.

Chemical and Physical Properties

This compound, chemically known as 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, is a small molecule inhibitor with the following properties:

| Property | Value |

| CAS Number | 179343-23-8 |

| Molecular Formula | C₁₃H₉Br₂N₅ |

| Molecular Weight | 395.05 g/mol |

| Appearance | Solid |

| Melting Point | 284°C |

| Solubility | Soluble in DMSO (30 mg/mL, 75.94 mM)[1] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[2] This reaction is the rate-limiting step in the biosynthesis of fatty acids.[2] ACC has two main isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and the regulation of fatty acid oxidation, respectively. In bacteria, ACC is a multi-subunit enzyme essential for cell wall biosynthesis and survival.

The inhibitory action of this compound on ACC leads to a depletion of malonyl-CoA. This has two major downstream effects:

-

Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a critical building block for the synthesis of new fatty acids. By reducing its availability, the inhibitor effectively halts this process.

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation. A decrease in malonyl-CoA levels relieves this inhibition, leading to an increase in fatty acid oxidation.

Due to its role in lipid metabolism, this inhibitor is a valuable tool for research in obesity, diabetes, and other metabolic syndromes.[1] Furthermore, its potent activity against bacterial ACC makes it a promising candidate for the development of novel antibiotics.[1][3]

Signaling Pathway of ACC Inhibition

Quantitative Data

The following tables summarize the reported in vitro activity of this compound.

Table 1: Enzyme Inhibitory Activity

| Target | IC₅₀ (nM) |

| Acetyl-CoA Carboxylase (ACC) | <5[3] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Escherichia coli Strain | Treatment | MIC (µM) |

| Wild Type (WT) | - | >25[1][3] |

| Wild Type (WT) | + PMBN | 3.13[1][3] |

| ΔacrAB | - | 25[1][3] |

| ΔacrAB | + PMBN | 0.39[1][3] |

| ΔtolC | - | 1.56[1][3] |

| ΔtolC | + PMBN* | 0.1[1][3] |

*Polymyxin B nonapeptide (PMBN) is used to permeabilize the outer membrane of Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound

The synthesis of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is achieved through a multi-step process as reported by Zega et al. (2012).

Materials:

-

Guanidine nitrate

-

Ethoxymethylenemalononitrile

-

Ethanol

-

Sodium ethoxide

-

Raney nickel

-

Formic acid (98%)

-

2,6-dibromobenzaldehyde

-

Appropriate solvents and reagents for purification

Procedure:

-

Synthesis of 2,4-diamino-5-cyanopyrimidine: Guanidine nitrate is condensed with ethoxymethylenemalononitrile in the presence of sodium ethoxide in ethanol.

-

Reduction of the cyano group: The resulting 2,4-diamino-5-cyanopyrimidine is reduced using a Raney nickel catalyst in 98% formic acid to yield 2,4-diamino-5-(aminomethyl)pyrimidine.

-

Cyclization: The aminomethylpyrimidine intermediate is then cyclized with 2,6-dibromobenzaldehyde to form the final product, 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Acetyl-CoA Carboxylase Inhibition Assay

The inhibitory activity of the compound against ACC is typically determined using a biochemical assay that measures the activity of the biotin (B1667282) carboxylase (BC) or carboxyltransferase (CT) component of the enzyme. The following is a general protocol based on methods for similar inhibitors.

Materials:

-

Purified recombinant ACC enzyme (bacterial or mammalian)

-

Acetyl-CoA

-

ATP

-

Sodium bicarbonate

-

Assay buffer (e.g., HEPES buffer containing MgCl₂, KCl, and DTT)

-

Coupled enzyme system for ADP detection (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

-

NADH

-

Phosphoenolpyruvate

-

This compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared containing the purified ACC enzyme, its substrates (acetyl-CoA, ATP, and bicarbonate), and the components of the coupled enzyme system in the assay buffer.

-

Serial dilutions of this compound in DMSO are added to the wells of a 96-well plate. A control with DMSO alone is included.

-

The enzymatic reaction is initiated by the addition of the substrate mixture.

-

The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C).

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. This rate is proportional to the rate of ADP production and thus to the ACC activity.

-

The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (E. coli WT, ΔacrAB, ΔtolC)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound dissolved in DMSO

-

Polymyxin B nonapeptide (PMBN) solution (optional)

-

96-well microplates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Two-fold serial dilutions of this compound are prepared in CAMHB in the wells of a 96-well microplate.

-

For experiments with PMBN, a sub-inhibitory concentration of PMBN is added to the media.

-

A standardized inoculum of the bacterial strain is added to each well.

-

Positive (no inhibitor) and negative (no bacteria) growth controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Safety and Handling

This compound is for research use only.[1][3] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a potent and valuable research tool for investigating the roles of ACC in metabolism and for exploring novel antibacterial strategies. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory. Further research into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in determining its therapeutic potential.

References

An In-depth Technical Guide to Acetyl-CoA Carboxylase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase-IN-1 (ACC-IN-1) is a potent, small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids. By targeting ACC, this inhibitor effectively blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. This mechanism of action gives ACC-IN-1 significant potential as a research tool for studying lipid metabolism and as a lead compound in the development of therapeutics for metabolic diseases and infections. This technical guide provides a comprehensive overview of the structure, properties, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 179343-23-8, is a synthetically derived organic molecule. Its structure is characterized by a pyrido[2,3-d]pyrimidine (B1209978) core substituted with a dibromophenyl group.

Chemical Structure:

-

Molecular Formula: C₁₃H₉Br₂N₅

-

Molecular Weight: 395.05 g/mol

-

IUPAC Name: 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

-

SMILES: Nc1nc(N)c2cc(c(cc2n1)C1=C(Br)C=CC=C1Br)

Physicochemical Data Summary:

| Property | Value | Reference |

| CAS Number | 179343-23-8 | [1] |

| Molecular Formula | C₁₃H₉Br₂N₅ | [2] |

| Molecular Weight | 395.05 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 284°C | |

| Relative Density | 1.922 g/cm³ | |

| Solubility (DMSO) | 33.33 mg/mL (84.37 mM) with ultrasonication and warming to 60°C | [2] |

| Water Solubility | Data not available | |

| pKa (Predicted) | Data not available | |

| LogP (Predicted) | Data not available | |

| IC₅₀ (ACC) | <5 nM | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of Acetyl-CoA Carboxylase (ACC). ACC exists in two major isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. By inhibiting ACC, ACC-IN-1 reduces the production of malonyl-CoA. This has two main downstream effects:

-

Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a crucial building block for the synthesis of new fatty acids. By depleting the malonyl-CoA pool, ACC-IN-1 effectively halts this process.

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for beta-oxidation. By reducing malonyl-CoA levels, ACC-IN-1 relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.

This dual mechanism of action makes ACC inhibitors like ACC-IN-1 valuable tools for studying metabolic pathways and potential therapeutic agents for conditions characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), obesity, and cancer.

Furthermore, this compound has demonstrated antibacterial activity, particularly against Escherichia coli.[2] This is because fatty acid synthesis is also an essential pathway for bacterial survival, and the bacterial ACC enzyme is a viable target for antibiotics.

Signaling Pathway of ACC Inhibition

The inhibition of Acetyl-CoA Carboxylase by a small molecule inhibitor like ACC-IN-1 directly impacts cellular lipid metabolism. The following diagram illustrates the core signaling pathway affected.

Experimental Data

The primary source of experimental data for this compound is a study by Cifone MT, et al., published in the Journal of Medicinal Chemistry in 2022.[1] The following data is derived from this publication and publicly available datasheets that reference it.

In Vitro ACC Inhibition

-

IC₅₀: <5 nM[2]

Antibacterial Activity

The antibacterial activity of this compound was evaluated against various strains of E. coli. The minimum inhibitory concentration (MIC) was determined, with lower values indicating greater potency. The use of polymyxin (B74138) B nonapeptide (PMBN) was to permeabilize the outer membrane of the bacteria, allowing for better penetration of the inhibitor.

MIC Values against E. coli Strains:

| E. coli Strain | Treatment | MIC (µM) | Reference |

| Wild Type (WT) | - | >25 | [2] |

| Wild Type (WT) | + PMBN | 3.13 | [2] |

| ΔacrAB (Efflux Pump Mutant) | - | 25 | [2] |

| ΔacrAB (Efflux Pump Mutant) | + PMBN | 0.39 | [2] |

| ΔtolC (Efflux Pump Mutant) | - | 1.56 | [2] |

| ΔtolC (Efflux Pump Mutant) | + PMBN | 0.1 | [2] |

Experimental Protocols

The following are generalized protocols for the key experiments cited. For precise, detailed methodologies, it is imperative to consult the primary publication by Cifone et al. (2022).

ACC Inhibition Assay (General Protocol)

This assay typically measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Workflow Diagram:

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified ACC enzyme, its substrates acetyl-CoA and ATP, magnesium chloride as a cofactor, and radiolabeled sodium bicarbonate ([¹⁴C]NaHCO₃).

-

Inhibitor Addition: Serial dilutions of this compound in a suitable solvent (e.g., DMSO) are added to the reaction wells. A control with solvent only is also included.

-

Incubation: The reaction is initiated and allowed to proceed at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., HCl), which also removes any unincorporated [¹⁴C]bicarbonate as [¹⁴C]CO₂.

-

Quantification: The amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter. The acid-stable radioactivity is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

Methodology:

-

Inhibitor Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria with no inhibitor) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

Conclusion

This compound is a potent and valuable research tool for investigating the roles of de novo fatty acid synthesis and oxidation in various biological processes. Its demonstrated antibacterial activity also highlights its potential as a starting point for the development of novel antibiotics. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. For the most accurate and detailed experimental procedures, direct consultation of the primary literature is strongly recommended.

References

Allosteric Inhibition of Acetyl-CoA Carboxylase: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2] The pivotal role of ACC in lipid metabolism makes it an attractive target for therapeutic intervention in a range of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[3][4][5] Allosteric regulation provides a sophisticated mechanism for controlling ACC activity in response to the cell's metabolic state. This guide provides a comprehensive technical overview of the allosteric inhibition of ACC, focusing on key regulators, signaling pathways, experimental protocols, and quantitative data to support research and drug development efforts.

Core Concepts in ACC Allosteric Regulation

Allosteric regulation of ACC involves the binding of effector molecules to sites distinct from the active site, inducing conformational changes that modulate enzymatic activity. This allows for rapid and sensitive control of fatty acid metabolism in response to cellular energy levels and the availability of metabolic intermediates.

Natural Allosteric Regulators

-

Citrate (B86180) (Allosteric Activator): Citrate, a key intermediate in the citric acid cycle, is a potent allosteric activator of ACC.[6] High cytosolic citrate levels signal an energy-replete state and an abundance of acetyl-CoA, promoting its conversion to malonyl-CoA for fatty acid synthesis and energy storage. Citrate binding promotes the polymerization of ACC dimers into active filaments.[6]

-

Long-Chain Fatty Acyl-CoAs (Allosteric Inhibitors): Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors of ACC.[7][8] Elevated levels of these molecules indicate an abundance of fatty acids, signaling the downregulation of fatty acid synthesis. This inhibition is competitive with respect to citrate.

Signaling Pathways Modulating Allosteric Regulation

The allosteric regulation of ACC is intricately linked to upstream signaling pathways that sense the overall energy status of the cell.

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[9][10] Activated AMPK phosphorylates ACC at serine residues (Ser79 in human ACC1 and Ser212 in human ACC2), leading to its inhibition.[11][12] This phosphorylation event potentiates the allosteric inhibition by long-chain fatty acyl-CoAs.

-

Insulin (B600854) Signaling Pathway: Insulin, released in response to high blood glucose, promotes energy storage, in part by activating ACC.[13][14][15] The insulin signaling cascade leads to the activation of protein phosphatases that dephosphorylate and activate ACC, thereby increasing malonyl-CoA production and fatty acid synthesis.[8][13]

Quantitative Data for Allosteric Inhibitors

A variety of synthetic allosteric inhibitors of ACC have been developed. These compounds typically target the biotin (B1667282) carboxylase (BC) or carboxyltransferase (CT) domains, often preventing the dimerization required for activity. The following tables summarize key quantitative data for selected allosteric inhibitors.

Table 1: Synthetic Allosteric Inhibitors of Human ACC

| Compound Name | Target Isoform(s) | IC50 (nM) | Ki (nM) | Putative Binding Site/Mechanism |

| ND-646 | ACC1/ACC2 | hACC1: 3.5hACC2: 4.1 | - | Allosteric inhibitor, prevents BC domain dimerization[16][17] |

| Firsocostat (ND-630/GS-0976) | ACC1/ACC2 | hACC1: 2.1hACC2: 6.1 | - | Allosteric inhibitor of ACC dimerization[16][18] |

| ND-654 | ACC1/ACC2 | hACC1: 3hACC2: 8 | - | Liver-specific allosteric inhibitor[16] |

| PF-05175157 | ACC1/ACC2 | hACC1: 27.0hACC2: 33.0 | - | Broad-spectrum ACC inhibitor[16][18] |

| CP-640186 | ACC1/ACC2 | rACC1: 53rACC2: 61 | - | Isozyme-nonselective ACC inhibitor[18] |

| MK-4074 | ACC1/ACC2 | ~3 | - | Liver-specific inhibitor[16][18] |

| TOFA | ACCα (ACC1) | - | - | Allosteric inhibitor, converted to active form in cells[16][18] |

| ACC2 inhibitor 2e | ACC2 selective | hACC1: 1950hACC2: 1.9 | - | Highly selective for ACC2[16] |

| A-908292 | ACC2 selective | hACC1: >30,000hACC2: 38 | - | Highly selective for ACC2[16] |

| Pyridoxal (B1214274) Phosphate (B84403) (PLP) | ACC1/ACC2 | rACC1: ~200,000rACC2: >500,000 | ~100,000 | Reversible inhibitor, competes with citrate[6] |

hACC: human Acetyl-CoA Carboxylase; rACC: rat Acetyl-CoA Carboxylase. IC50 and Ki values can vary depending on assay conditions.

Table 2: Natural Allosteric Regulators of ACC

| Regulator | Effect | Apparent Kd (mM) | Apparent Ki (mM) | Notes |

| Citrate | Activator | hACC1: 0.8 ± 0.3hACC2: 3.4 ± 0.6 | hACC1: 20 ± 8hACC2: 38 ± 8 | Activates at lower concentrations and inhibits at higher concentrations.[6] |

| Palmitoyl-CoA | Inhibitor | - | - | A potent feedback inhibitor. Quantitative Ki values are highly dependent on assay conditions, particularly the concentration of albumin.[19] |

Experimental Protocols

Recombinant Human ACC Expression and Purification

The baculovirus expression system using insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni Tni) is a common method for producing recombinant human ACC1 and ACC2.[11][12][20]

Materials:

-

Baculovirus transfer vector (e.g., pFastBac) containing the human ACC1 or ACC2 cDNA

-

DH10Bac E. coli for bacmid generation

-

Insect cell line (e.g., Sf9) and appropriate culture medium

-

Transfection reagent

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Affinity chromatography resin (e.g., Strep-Tactin for Strep-tag, Ni-NTA for His-tag)

-

Elution buffer (e.g., Lysis buffer with desthiobiotin or imidazole)

-

Size-exclusion chromatography column

Protocol Outline:

-

Bacmid Generation: Transform DH10Bac E. coli with the ACC-containing transfer vector to generate a recombinant bacmid via site-specific transposition.

-

Baculovirus Production: Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce P1 viral stock. Amplify the virus to generate a high-titer P2 or P3 stock.

-

Protein Expression: Infect a large-scale suspension culture of insect cells with the high-titer baculovirus stock. Culture for 48-72 hours to allow for protein expression.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a Dounce homogenizer.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Purification: Apply the clarified lysate to the equilibrated affinity chromatography column. Wash the column extensively with lysis buffer.

-

Elution: Elute the bound ACC protein using the appropriate elution buffer.

-

Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column to remove aggregates and other contaminants.

-

Characterization: Confirm the purity and identity of the protein by SDS-PAGE and Western blot. Assess activity using an appropriate enzyme assay.

ACC Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures ADP produced during the ACC-catalyzed reaction. It is well-suited for high-throughput screening.[16][21][22]

Materials:

-

Purified recombinant ACC1 or ACC2

-

ACC reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM Sodium Citrate, 1 mM DTT)

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate (NaHCO₃)

-

Test compounds (inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well microplates

-

Luminometer

Protocol Outline:

-

Reagent Preparation: Prepare a master mix containing ACC reaction buffer, ATP, Acetyl-CoA, and NaHCO₃.

-

Compound Dispensing: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

-

Enzyme Addition: Dilute the purified ACC enzyme in reaction buffer and add to the wells containing the test compounds.

-

Reaction Initiation: Add the master mix to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the ACC reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target (ACC) within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1][23]

Materials:

-

Cell line expressing the target ACC isoform

-

Cell culture medium and reagents

-

Test compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

PCR thermocycler or heating block

-

Lysis buffer (containing detergents and protease inhibitors)

-

Equipment for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibody specific to ACC

Protocol Outline:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control (e.g., DMSO) for a specified time.

-

Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.

-

Freeze-Thaw Lysis: Freeze the samples in liquid nitrogen and thaw at room temperature. Repeat this cycle three times to ensure cell lysis.

-

Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against ACC.

-

Data Analysis: Quantify the band intensities for ACC at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

High-Throughput Screening (HTS) for Allosteric Inhibitors

The identification of novel allosteric inhibitors often begins with a high-throughput screen of a large compound library.[23][24][25]

Conclusion

The allosteric regulation of Acetyl-CoA Carboxylase is a critical control point in cellular metabolism, making it a prime target for drug discovery. Understanding the interplay between natural allosteric effectors, upstream signaling pathways, and the mechanism of synthetic inhibitors is essential for the development of effective therapeutics. This guide provides a foundational framework, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to modulate ACC activity for the treatment of metabolic diseases and cancer. The continued exploration of ACC's complex regulatory mechanisms will undoubtedly uncover new opportunities for therapeutic intervention.

References

- 1. Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]

- 5. [PDF] Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | Semantic Scholar [semanticscholar.org]

- 6. Inhibition of acetyl-CoA carboxylase isoforms by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK phosphorylation of ACC2 is required for skeletal muscle fatty acid oxidation and insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insulin activation of acetyl-CoA carboxylase accompanied by inhibition of the 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KEGG PATHWAY: Insulin signaling pathway - Reference pathway [kegg.jp]

- 15. Insulin Regulates Adipocyte Lipolysis via an Akt-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. reddit.com [reddit.com]

- 20. Acetyl-CoA carboxylase 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 21. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 24. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Acetyl-CoA Carboxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This function places ACC at a pivotal crossroads in cellular energetics, influencing both de novo lipogenesis and fatty acid oxidation. Consequently, ACC has emerged as a compelling therapeutic target for a spectrum of metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of a representative ACC inhibitor, referred to herein as "ACC-IN-1," a composite representation of advanced preclinical candidates. The document details the scientific rationale, key experimental methodologies, and quantitative data, offering a thorough resource for researchers in the field.

Introduction: The Rationale for Targeting Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase exists in two primary isoforms in mammals: ACC1 and ACC2. ACC1 is predominantly located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of fatty acids.[1][2] ACC2 is found on the outer mitochondrial membrane, primarily in oxidative tissues like the heart and skeletal muscle.[1][2] The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2]

This dual role of ACC makes its inhibition a multifaceted therapeutic strategy. Inhibition of ACC1 is expected to decrease de novo lipogenesis, a pathway often upregulated in metabolic diseases and cancer.[3] Simultaneously, inhibition of ACC2 would relieve the suppression of CPT1, thereby promoting fatty acid oxidation and energy expenditure.[4] Therefore, the discovery of potent and selective ACC inhibitors holds significant promise for the development of novel therapeutics.

Discovery of a Novel ACC1-Selective Inhibitor: A Case Study

While a specific compound named "Acetyl-CoA Carboxylase-IN-1" is not formally recognized in scientific literature, this guide will use the discovery of a potent and selective monocyclic ACC1 inhibitor, designated as compound 1q , as a representative example. The discovery of 1q stemmed from structure-activity relationship (SAR) studies on a series of bicyclic ACC inhibitors.[5] Although potent, the initial bicyclic compounds suffered from poor physicochemical properties, including low aqueous solubility and significant inhibition of cytochrome P450 (CYP) enzymes.[5]

To address these liabilities, a strategic shift was made to convert the bicyclic scaffold into a more drug-like monocyclic framework.[5] This medicinal chemistry effort culminated in the identification of compound 1q , which demonstrated highly potent and selective inhibition of ACC1, coupled with improved solubility and a more favorable CYP inhibition profile.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative ACC inhibitors, including the exemplary compound 1q and another well-characterized inhibitor, ND-646 .

Table 1: In Vitro Potency of ACC Inhibitors

| Compound | Target | IC50 (nM) | Cellular Activity (Malonyl-CoA Reduction) | Reference(s) |

| 1q | hACC1 | 0.58 | Significant reduction in HCT-116 xenograft tumors at >30 mg/kg | [5][6] |

| hACC2 | >10000 | [6] | ||

| ND-646 | hACC1 | 3.5 | Potent inhibition of fatty acid synthesis in NSCLC cells | [7][8] |

| hACC2 | 4.1 | [7] | ||

| ND-630 | hACC1 | 2.5 | Reduces hepatic steatosis and improves insulin (B600854) sensitivity in rats | [6] |

| hACC2 | 6.1 | [6] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Representative ACC Inhibitors

| Compound | Parameter | Value | Species | Reference(s) |

| 1q | Bioavailability | Favorable in mouse cassette dosing | Mouse | [5] |

| ND-646 | In vivo efficacy | Tumor mass reduction by ~66% in NSCLC xenografts | Mouse | [9] |

| Combination therapy | 87% tumor suppression with carboplatin | Mouse | [9] | |

| ND-630 | Half-life (t1/2) | 4.5 h | Rat | [6] |

| Oral Bioavailability (F) | 37% | Rat | [6] | |

| Cmax (10 mg/kg p.o.) | 1,932 ng·h·mL−1 | Rat | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the discovery and characterization of ACC inhibitors.

Synthesis of a Representative ACC1 Inhibitor (Based on the synthesis of 1q)

The synthesis of monocyclic ACC1 inhibitors like 1q typically involves a multi-step synthetic route. While the exact, step-by-step protocol for 1q requires access to the supplementary information of the original publication, a generalizable synthetic strategy can be outlined based on related disclosures.

General Synthetic Scheme:

-

Step 1: Synthesis of the core scaffold. This often involves the coupling of two key aromatic or heteroaromatic fragments. Common coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling are frequently employed.

-

Step 2: Introduction of the side chain. The side chain, which is crucial for potent and selective inhibition, is typically introduced via nucleophilic substitution or other standard functional group transformations.

-

Step 3: Final modifications and purification. The final steps may involve deprotection of protecting groups and purification of the final compound by techniques such as column chromatography or recrystallization to yield the desired inhibitor with high purity.

Note: For the detailed experimental procedures, including reagent quantities, reaction conditions, and characterization data, it is imperative to consult the supplementary materials of the primary research articles.

In Vitro ACC1/ACC2 Enzyme Activity Assay (Transcreener® ADP² Assay)

This is a common high-throughput screening assay to measure the activity of ACC by detecting the production of ADP.

Principle: The Transcreener® ADP² Assay is a fluorescence polarization (FP) immunoassay. ADP produced by the ACC enzyme competes with a fluorescently labeled ADP tracer for binding to a highly specific ADP antibody. When the tracer is bound to the antibody, it has a high FP value. When displaced by the ADP product, the tracer tumbles more rapidly, resulting in a low FP value. The decrease in FP is proportional to the amount of ADP produced and thus the ACC activity.[10]

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM KCl, 0.1% BSA), recombinant human ACC1 or ACC2 enzyme, ATP, acetyl-CoA, and sodium bicarbonate. Prepare the Transcreener® ADP² Detection Mix containing the ADP antibody and ADP tracer.

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Reaction Initiation: In a 384-well plate, add the assay buffer, enzyme, and test compound. Allow for a pre-incubation period. Initiate the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and sodium bicarbonate.

-

Reaction Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding the Transcreener® ADP² Detection Mix.

-

Measurement: After a brief incubation, measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition based on the FP signal relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.[10]

Cellular De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of new fatty acid synthesis in cultured cells.

Principle: Cells are incubated with [¹⁴C]-labeled acetate, which is a precursor for acetyl-CoA. The radiolabeled acetyl-CoA is then incorporated into newly synthesized fatty acids. The amount of radioactivity incorporated into the lipid fraction is a direct measure of de novo lipogenesis.

Protocol:

-

Cell Culture: Plate cells (e.g., HepG2, A549) in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test ACC inhibitor or vehicle control for a specified period.

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).

-

Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a solvent system such as hexane:isopropanol (3:2, v/v).

-

Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.

-

Normalization: Normalize the radioactive counts to the total protein content of the cell lysate.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the inhibitory effect on de novo lipogenesis.[11][12]

In Vivo Malonyl-CoA Measurement

This protocol describes the quantification of the direct product of ACC activity in tissues.

Principle: Tissue samples are rapidly collected and processed to extract malonyl-CoA. The concentration of malonyl-CoA is then determined by a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

Protocol:

-

Animal Dosing: Administer the ACC inhibitor or vehicle to the study animals (e.g., mice or rats) via the desired route (e.g., oral gavage).

-

Tissue Collection: At a specified time point after dosing, euthanize the animals and rapidly excise the target tissues (e.g., liver, tumor). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Homogenization and Extraction: Homogenize the frozen tissue in a cold extraction buffer, often containing a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoAs.[13]

-

Solid-Phase Extraction (SPE): Clarify the homogenate by centrifugation and subject the supernatant to SPE to enrich for acyl-CoAs and remove interfering substances.[13]

-

LC-MS Analysis: Analyze the purified extract by reverse-phase LC coupled to a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard (e.g., [¹³C₃]-malonyl-CoA) for accurate quantification.[13]

-

Data Analysis: Construct a standard curve using known concentrations of malonyl-CoA to quantify the levels in the tissue samples. Express the results as nmol/g of tissue.[13]

Signaling Pathways and Experimental Workflows

The activity of ACC is tightly regulated by various signaling pathways, primarily the AMP-activated protein kinase (AMPK) and insulin signaling pathways.

ACC Regulatory Signaling Pathway

Experimental Workflow for ACC Inhibitor Characterization

Conclusion

The inhibition of Acetyl-CoA Carboxylase represents a promising therapeutic avenue for a range of metabolic diseases and cancer. The successful discovery of potent and selective inhibitors, such as the exemplary compound 1q , underscores the feasibility of targeting this critical enzyme. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of ACC inhibitors, including detailed experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics through the modulation of fatty acid metabolism. The continued development of ACC inhibitors holds the potential to deliver significant clinical benefits to patients with a variety of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mybiosource.com [mybiosource.com]

- 5. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]

- 6. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. youtube.com [youtube.com]

- 9. nimbustx.com [nimbustx.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Acetyl-CoA Carboxylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) stands as a pivotal enzyme at the crossroads of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to malonyl-CoA. This rate-limiting step in de novo lipogenesis (DNL), coupled with the allosteric inhibition of fatty acid oxidation by its product, malonyl-CoA, positions ACC as a highly attractive therapeutic target for a spectrum of metabolic diseases and oncological indications. The existence of two isoforms, the primarily cytosolic ACC1 and the mitochondrially-associated ACC2, offers opportunities for both isoform-specific and dual-inhibition strategies. This guide provides a comprehensive overview of the therapeutic potential of ACC inhibitors, detailing their mechanism of action, preclinical and clinical data in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cancer, and provides detailed experimental protocols for their evaluation.

Introduction to Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase is a biotin-dependent enzyme essential for the biosynthesis of fatty acids.[1] In mammals, two isoforms, ACC1 and ACC2, are encoded by distinct genes and exhibit different tissue distribution and primary metabolic roles.[2]

-

ACC1 is predominantly found in the cytosol of lipogenic tissues such as the liver and adipose tissue. Its primary role is to produce malonyl-CoA for the synthesis of long-chain fatty acids.[3]

-

ACC2 is mainly located on the outer mitochondrial membrane of oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[3]

This dual function of regulating both the synthesis and oxidation of fatty acids makes ACC a critical control point in cellular energy homeostasis.

Mechanism of Action of ACC Inhibitors

ACC inhibitors exert their therapeutic effects by reducing the intracellular concentration of malonyl-CoA. This leads to two primary metabolic shifts:

-

Inhibition of De Novo Lipogenesis (DNL): By limiting the availability of malonyl-CoA, the substrate for fatty acid synthase (FASN), ACC inhibitors block the synthesis of new fatty acids. This is particularly relevant in diseases characterized by excessive lipid accumulation, such as NAFLD and NASH.[4]

-

Stimulation of Fatty Acid Oxidation (FAO): The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and their subsequent β-oxidation.[3]

The net effect is a shift from lipid storage to lipid utilization, which is beneficial in various metabolic and oncologic conditions.[4] Many advanced ACC inhibitors, such as Firsocostat (GS-0976) and ND-646, are allosteric inhibitors that bind to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing its dimerization, which is essential for its catalytic activity.[5]

Therapeutic Applications

Metabolic Diseases: NAFLD and NASH

NAFLD, and its more severe form NASH, are characterized by the accumulation of fat in the liver, which can lead to inflammation, fibrosis, and cirrhosis.[4] Given the central role of DNL in the pathogenesis of these conditions, ACC inhibition has emerged as a promising therapeutic strategy.

Clinical trials with ACC inhibitors have demonstrated a significant reduction in hepatic steatosis. For instance, in a Phase 2 trial, the dual ACC1/2 inhibitor Firsocostat (GS-0976) led to a significant relative reduction in liver fat in patients with NASH.[6] However, a notable side effect observed with some ACC inhibitors is an increase in plasma triglycerides.[7] This is thought to be due to a complex interplay of factors including a reduction in polyunsaturated fatty acids leading to increased VLDL secretion.[8] Combination therapies with agents that lower triglycerides, such as fibrates or fish oil, are being explored to mitigate this effect.[8]

Oncology

Cancer cells exhibit altered metabolism, often characterized by increased rates of de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[9] This metabolic reprogramming makes cancer cells vulnerable to the inhibition of key lipogenic enzymes like ACC.

Preclinical studies have shown that ACC inhibitors can suppress the growth of various cancer types. For example, the ACC inhibitor ND-646 has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) in both in vitro and in vivo models, including patient-derived xenografts.[1][3] When used in combination with standard-of-care chemotherapeutics like carboplatin, ND-646 demonstrated a more pronounced anti-tumor effect.[1] The inhibition of ACC is believed to starve cancer cells of the necessary lipids for membrane synthesis and energy production, ultimately leading to apoptosis.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical investigations of ACC inhibitors.

Table 1: Preclinical Efficacy of ND-646 in Non-Small Cell Lung Cancer (NSCLC)

| Parameter | Model/Cell Line | Treatment | Result | Citation |

| Fatty Acid Synthesis | A549 NSCLC cells | 72 hours with ND-646 | ~85% decrease in total fatty acids produced (p<0.001) | [1] |

| Cell Number | A549 NSCLC cells | 7 days with 500nM ND-646 | Significant reduction in total cell number (p<0.001) | [1] |

| Tumor Growth | A549 subcutaneous xenografts | Chronic ND-646 treatment | Inhibition of tumor growth | [3] |

| Proliferating Cells | A549 subcutaneous xenografts | ND-646 (50 mg/kg BID) | 39% decrease in BrdU positive cells | [3] |

| Proliferating Cells | A549 subcutaneous xenografts | ND-646 (100 mg/kg BID) | 49% decrease in BrdU positive cells | [3] |

| Tumor Area | Intravenous A549 xenograft model | 6 weeks of ND-646 | 80% reduction in tumor area to total lung area ratio (p<0.01) | [1] |

Table 2: Clinical Efficacy of Firsocostat (GS-0976) in NASH

| Parameter | Patient Population | Treatment | Result | Citation |

| Hepatic Steatosis | NASH patients with fibrosis | 20 mg Firsocostat daily for 12 weeks | 29% relative reduction in liver fat | [6] |

| Hypertriglyceridemia | NASH patients with fibrosis | 20 mg or 5 mg Firsocostat daily for 12 weeks | 16 out of 126 patients developed triglyceride levels > 500 mg/dL | [6][7] |

| Liver Fat Reduction | Humans with hepatic steatosis | MK-4074 | 36% average reduction in liver fat | [10] |

| De Novo Lipogenesis | Healthy Subjects | GS-0976 (20 mg, 50 mg, 200 mg) | 70%, 85%, and 104% inhibition, respectively | [11] |

Table 3: Combination Therapy in NASH (Phase 2b ATLAS Trial)

| Parameter | Patient Population | Treatment (48 weeks) | Result vs. Placebo | Citation |

| Fibrosis Improvement (≥1 stage) | NASH with bridging fibrosis or cirrhosis (F3-F4) | Firsocostat (20 mg) + Cilofexor (30 mg) | 21% vs. 11% (p=0.17) | |

| NASH Resolution | NASH with bridging fibrosis or cirrhosis (F3-F4) | Firsocostat (20 mg) + Cilofexor (30 mg) | Significant reductions in NAS scores, steatosis, inflammation, and ballooning | [4] |

| Liver Biochemistry | NASH with bridging fibrosis or cirrhosis (F3-F4) | Firsocostat (20 mg) + Cilofexor (30 mg) | Significant improvements in ALT, AST, bilirubin, and bile acids |

Experimental Protocols

Biochemical Assay: ACC Activity Measurement

This protocol describes a common method to measure ACC activity by detecting the production of ADP.

Principle: Acetyl-CoA carboxylase catalyzes the ATP-dependent conversion of acetyl-CoA to malonyl-CoA, producing ADP as a byproduct. The amount of ADP produced is proportional to the enzyme's activity and can be quantified using a commercial kit like ADP-Glo™.

Materials:

-

Purified ACC1 or ACC2 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate (HCO₃⁻)

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, and sodium bicarbonate.

-

Add the test inhibitor compound at various concentrations to the wells of the 96-well plate. Include a no-inhibitor (DMSO vehicle) control.

-

Add the purified ACC enzyme to the wells.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the ACC activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Assay: Measurement of De Novo Lipogenesis

This protocol outlines a method to measure the rate of de novo fatty acid synthesis in cultured cells using a radiolabeled precursor.

Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized fatty acids. The amount of radioactivity incorporated into the lipid fraction is a measure of DNL.

Materials:

-

Adherent cells (e.g., HepG2 for liver studies, A549 for lung cancer studies)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

[¹⁴C]-acetate

-

Test inhibitor compounds

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate cells in 6-well or 12-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of the ACC inhibitor or vehicle control for a predetermined time (e.g., 24 hours).

-

Remove the treatment medium and incubate the cells with fresh medium containing [¹⁴C]-acetate for a specific duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.

-

Separate the lipid-containing organic phase.

-

Evaporate the solvent and resuspend the lipid extract in a known volume of solvent.

-

Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate to determine the rate of DNL.

In Vivo Protocol: Evaluation of ACC Inhibitors in a Mouse Model of NAFLD

This protocol describes a general procedure for assessing the efficacy of an ACC inhibitor in a diet-induced mouse model of non-alcoholic fatty liver disease.

Principle: Mice fed a high-fat, high-sucrose diet develop key features of NAFLD, including hepatic steatosis. The therapeutic effect of an ACC inhibitor can be evaluated by measuring changes in liver fat content and other relevant biomarkers.

Materials:

-

Male C57BL/6J mice

-

High-fat, high-sucrose diet (HFHSD)

-

Control chow diet

-

ACC inhibitor formulation for oral gavage

-

Vehicle control for oral gavage

-

Equipment for blood collection and tissue harvesting

-

Kits for measuring plasma triglycerides, cholesterol, ALT, and AST

-

Equipment for liver lipid extraction and quantification

Procedure:

-

Induce NAFLD by feeding mice the HFHSD for a specified period (e.g., 12-16 weeks). A control group is fed a standard chow diet.

-

Randomize the HFHSD-fed mice into treatment and vehicle control groups.

-

Administer the ACC inhibitor or vehicle daily by oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples for the analysis of plasma lipids and liver enzymes.

-

Euthanize the mice and harvest the livers.

-

A portion of the liver can be fixed for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis).

-

Another portion of the liver is used for lipid extraction and quantification of triglyceride content.

-

Analyze the data to compare the effects of the ACC inhibitor to the vehicle control on hepatic steatosis, plasma biomarkers, and liver histology.

Signaling Pathways and Regulatory Networks

The activity and expression of ACC are tightly regulated by complex signaling networks, making it a central hub in metabolic control.

AMPK-ACC Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor in the cell. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates ACC at specific serine residues (Ser79 in human ACC1 and Ser221 in human ACC2). This phosphorylation leads to the inhibition of ACC activity, thereby conserving ATP by shutting down fatty acid synthesis and promoting fatty acid oxidation to generate more ATP.

Transcriptional Regulation by SREBP-1c and ChREBP

The expression of ACC is transcriptionally regulated by two key transcription factors:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Activated by insulin (B600854), SREBP-1c promotes the expression of genes involved in lipogenesis, including ACC1.

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP also upregulates the expression of lipogenic genes, including ACC1.

The coordinated action of SREBP-1c and ChREBP ensures that fatty acid synthesis is induced in response to nutrient availability (high insulin and glucose), such as in the postprandial state.

Experimental and Drug Discovery Workflow

The discovery and development of ACC inhibitors follow a structured workflow, from initial target validation to clinical trials.

Conclusion and Future Directions

Inhibitors of Acetyl-CoA carboxylase represent a promising therapeutic class with broad potential in metabolic diseases and oncology. The dual mechanism of inhibiting de novo lipogenesis while promoting fatty acid oxidation provides a powerful approach to rebalance (B12800153) cellular metabolism. While clinical development has shown encouraging efficacy, particularly in reducing hepatic steatosis in NASH, challenges such as hypertriglyceridemia need to be addressed, potentially through combination therapies. In oncology, the ability of ACC inhibitors to target the metabolic vulnerabilities of cancer cells, both as monotherapy and in combination with existing treatments, warrants further investigation. The continued development of isoform-selective and tissue-specific ACC inhibitors, along with a deeper understanding of the complex regulatory networks governing fatty acid metabolism, will be crucial in realizing the full therapeutic potential of this important drug class.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacotherapy for Non-Alcoholic Fatty Liver Disease: Emerging Targets and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accrf.org [accrf.org]

- 5. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO 2025: Alrizomadlin Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]

- 8. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antibacterial Spectrum of Acetyl-CoA Carboxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial Acetyl-CoA Carboxylase (ACC) has been identified as a promising target for the development of such agents.[1][2][3] ACC catalyzes the first committed and rate-limiting step in fatty acid biosynthesis, a crucial pathway for bacterial survival as it provides the building blocks for cell membranes.[2][3][4][5][6] This enzyme's structure in bacteria is a multi-subunit complex, distinct from the single polypeptide multi-domain organization in eukaryotes, offering a window for selective inhibition.[6][7]

This technical guide focuses on a class of potent bacterial ACC inhibitors, the pyrrolidinediones, which serve as exemplary compounds, potentially including molecules referred to as "Acetyl-CoA Carboxylase-IN-1". These compounds, including natural products like moiramide B and andrimid, as well as synthetic analogs, have demonstrated significant antibacterial activity.[1][4][8] They selectively target the carboxyltransferase (CT) subunit of the bacterial ACC, inhibiting the production of malonyl-CoA and thereby disrupting fatty acid synthesis.[1][2][8]

Antibacterial Spectrum

The antibacterial activity of pyrrolidinedione-based ACC inhibitors is primarily directed against Gram-positive bacteria. Synthetic derivatives have shown highly improved potency against a broad range of clinical isolates.[4][8]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro antibacterial activity of representative ACC inhibitors from the pyrrolidinedione class against various bacterial species.

| Bacterial Species | Strain Information | Compound Type | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Including 19 methicillin-resistant (MRSA) strains | Synthetic Pyrrolidinedione Derivatives | 0.01 - 0.2 | 0.1 | [8] |

| Staphylococcus aureus | Methicillin-sensitive and methicillin-resistant strains | Pyrrolocin C and Equisetin (B570565) | Not specified | 1 (IC90) | [9] |

| Streptococcus pneumoniae | Including 5 penicillin-resistant strains | Synthetic Pyrrolidinedione Derivatives | 2 - 4 | 4 | [8] |

| Escherichia coli | Gram-negative representative | Synthetic Pyrrolidinedione Derivatives | 16 to 64-fold higher than for S. aureus | Not determined | [8] |

Note: The activity against Gram-negative bacteria like E. coli is significantly lower, likely due to the permeability barrier of the outer membrane.[8] However, potentiation of activity has been observed in the presence of membrane permeabilizing agents like polymyxin (B74138) B.[10] Importantly, no cross-resistance with currently used antibiotics has been observed for these compounds.[4][8]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary mechanism of action for these inhibitors is the specific targeting of the bacterial Acetyl-CoA Carboxylase enzyme.

Signaling Pathway Diagram

Caption: Mechanism of action of Acetyl-CoA Carboxylase inhibitors.

Resistance to these compounds has been mapped to mutations exclusively in the carboxyltransferase subunits (AccA or AccD) of the bacterial ACC, confirming this as the cellular target.[1][8] Studies have shown that these inhibitors are highly selective for the bacterial enzyme, with significantly lower activity against eukaryotic ACCs.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel antibacterial compounds. The following are representative protocols for assessing the activity of ACC inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Bacterial Strain Preparation: Overnight cultures of the test bacterial strains are grown in a suitable broth, such as Isosensitest broth for Staphylococci and Streptococci.[8]

-

Inoculum Preparation: The overnight culture is diluted to achieve a starting inoculum of approximately 1.0 × 105 Colony Forming Units (CFU)/mL.[8]

-

Compound Dilution: The test compound (e.g., this compound) is serially diluted (two-fold) in the growth medium in 96-well microtiter plates.[8]

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, overnight).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Acetyl-CoA Carboxylase Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ACC.

-

Enzyme and Substrate Preparation: The carboxyltransferase (CT) component of the ACC from the target bacterium (e.g., S. aureus or E. coli) is purified. The necessary substrates for the reaction are prepared.

-

Reaction Mixture: A reaction mixture is prepared containing the purified enzyme and its substrates.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a defined period under controlled temperature.

-

Measurement of Activity: The activity of the carboxyltransferase is measured. This can be done by various methods, such as quantifying the product (malonyl-CoA) or using a coupled assay to measure the consumption of a substrate.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion

Inhibitors of bacterial Acetyl-CoA Carboxylase, such as those in the pyrrolidinedione class, represent a promising avenue for the development of new antibiotics with a novel mechanism of action. Their potent activity against clinically relevant Gram-positive pathogens, including resistant strains, and their high selectivity for the bacterial enzyme, make them attractive candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

References

- 1. Identification and characterization of the first class of potent bacterial acetyl-CoA carboxylase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure, function and selective inhibition of bacterial acetyl-coa carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase | PLOS One [journals.plos.org]

The Inhibition of Acetyl-CoA Carboxylase: A Technical Guide to a Key Metabolic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo lipogenesis (DNL). In mammals, two main isoforms of ACC exist: ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[1][2] ACC2 is primarily located on the outer mitochondrial membrane of oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for β-oxidation.[1][3]

The dual role of ACC in promoting fatty acid synthesis and inhibiting fatty acid oxidation makes it an attractive therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for various cancers that exhibit upregulated DNL to support rapid cell proliferation.[2][4] This technical guide provides a comprehensive review of the literature on two well-characterized ACC inhibitors, CP-640186 and ND-654, offering a detailed overview of their biochemical and cellular activities, relevant experimental protocols, and the signaling pathways they modulate.

Quantitative Data on ACC Inhibitors

The following tables summarize the key quantitative data for the ACC inhibitors CP-640186 and ND-654, facilitating a direct comparison of their potency and pharmacokinetic profiles.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| CP-640186 | Rat liver ACC1 | Enzyme Inhibition | 53 | [5][6][7] |

| Rat skeletal muscle ACC2 | Enzyme Inhibition | 61 | [5][6][7] | |

| ND-654 | Human ACC1 | Enzyme Inhibition | 3 | [8][9] |

| Human ACC2 | Enzyme Inhibition | 8 | [8][9] | |

| Fatty Acid Synthesis (HepG2 cells) | Cellular Assay | 14 | [8] |

Table 1: In Vitro Potency of Selected ACC Inhibitors

| Inhibitor | Model System | Parameter | ED50 (mg/kg) | Reference |

| CP-640186 | Rats | Fatty Acid Synthesis Inhibition | 13 | [6] |

| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | [6] | |

| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | [6] | |

| Rats | Malonyl-CoA reduction (liver) | 55 | ||

| Rats | Malonyl-CoA reduction (soleus muscle) | 6 | ||

| Rats | Malonyl-CoA reduction (quadriceps muscle) | 15 | ||

| Rats | Malonyl-CoA reduction (cardiac muscle) | 8 | ||

| Rats | Fatty Acid Oxidation Stimulation | ~30 | [6] | |

| ND-654 | Rats | Fatty Acid Synthesis Inhibition | 0.3 | [8] |

Table 2: In Vivo Efficacy of Selected ACC Inhibitors

| Inhibitor | Species | Parameter | Value | Reference |

| CP-640186 | Male Sprague-Dawley Rats | Plasma Half-life (t1/2) | 1.5 h | [5] |

| Bioavailability (F) | 39% | [5] | ||

| Plasma Clearance (Clp) | 65 ml/min/kg | [5] | ||

| Volume of Distribution (Vdss) | 5 liters/kg | [5] | ||

| Time to Max Concentration (Tmax) | 1.0 h | [5] | ||

| Max Concentration (Cmax) | 345 ng/ml | [5] | ||

| Area Under the Curve (AUC0-∞) | 960 ng·h/ml | [5] | ||

| ob/ob Mice | Plasma Half-life (t1/2) | 1.1 h | ||

| Bioavailability (F) | 50% | |||

| Plasma Clearance (Clp) | 54 ml/min/kg | |||

| Time to Max Concentration (Tmax) | 0.25 h | |||

| Max Concentration (Cmax) | 2177 ng/ml | |||

| Area Under the Curve (AUC0-∞) | 3068 ng·h/ml |

Table 3: Pharmacokinetic Properties of CP-640186

Signaling Pathways and Experimental Workflows

The inhibition of ACC has direct consequences on cellular metabolism. The following diagrams illustrate the central role of ACC in fatty acid metabolism and a typical workflow for evaluating ACC inhibitors.

Figure 1: ACC Signaling Pathway. This diagram illustrates the central role of ACC1 and ACC2 in fatty acid metabolism and the mechanism of action of ACC inhibitors.

Figure 2: Experimental Workflow. A typical workflow for the preclinical evaluation of novel ACC inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of ACC inhibitors. These protocols are compiled from various sources and may require optimization for specific laboratory conditions.

In Vitro Acetyl-CoA Carboxylase (ACC) Enzyme Activity Assay

This assay measures the enzymatic activity of ACC by detecting the production of ADP, a product of the carboxylation reaction.

Materials:

-

Purified recombinant human ACC1 or ACC2 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.2 mg/mL BSA)

-

ATP

-

Acetyl-CoA

-

Sodium Bicarbonate (NaHCO₃)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Test compounds (ACC inhibitors) dissolved in DMSO

-

384-well white microplates

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ATP, Acetyl-CoA, and NaHCO₃ at desired final concentrations.

-

Add 2.5 µL of the reaction mixture to each well of a 384-well plate.

-

Add 0.5 µL of test compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 2 µL of ACC enzyme solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-